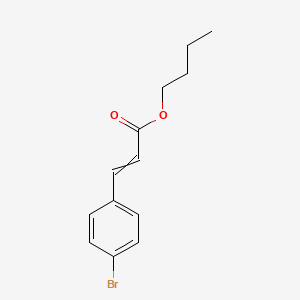
N'-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropoxyphosphoryl group, a nitrophenyl group, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide typically involves multiple steps. One common method includes the reaction of diisopropyl phosphorochloridate with 4-nitrophenylhydrazine to form an intermediate, which is then reacted with acetyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrazine.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Applications De Recherche Scientifique
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide include:
- N’-diisopropoxyphosphorylcarbonyl-N-(4-aminophenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-methylphenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-chlorophenyl)acetohydrazide
Uniqueness
What sets N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. The presence of the nitrophenyl group, in particular, contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
132122-83-9 |
|---|---|
Formule moléculaire |
C15H22N3O7P |
Poids moléculaire |
387.32 g/mol |
Nom IUPAC |
N'-di(propan-2-yloxy)phosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C15H22N3O7P/c1-10(2)24-26(23,25-11(3)4)15(20)16-17(12(5)19)13-6-8-14(9-7-13)18(21)22/h6-11H,1-5H3,(H,16,20) |
Clé InChI |
XUISTOAUPRCURO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(=O)NN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





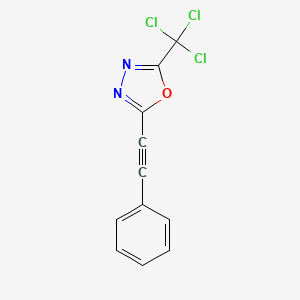
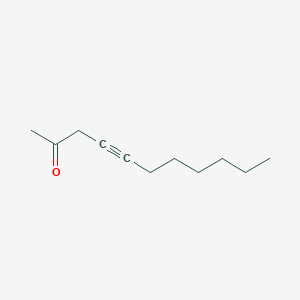
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
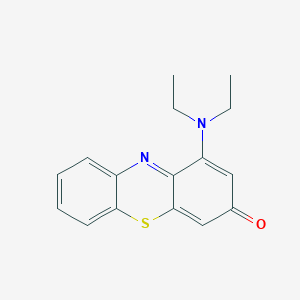
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
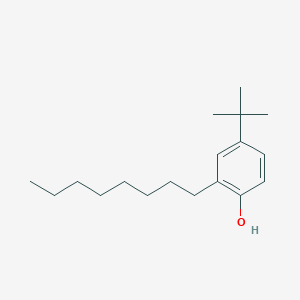



![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)
